

Angiostatin's Role in Inhibiting Neovascularization: A Technical Guide

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Compound of Interest

Compound Name:	Angiostat
Cat. No.:	B1168228

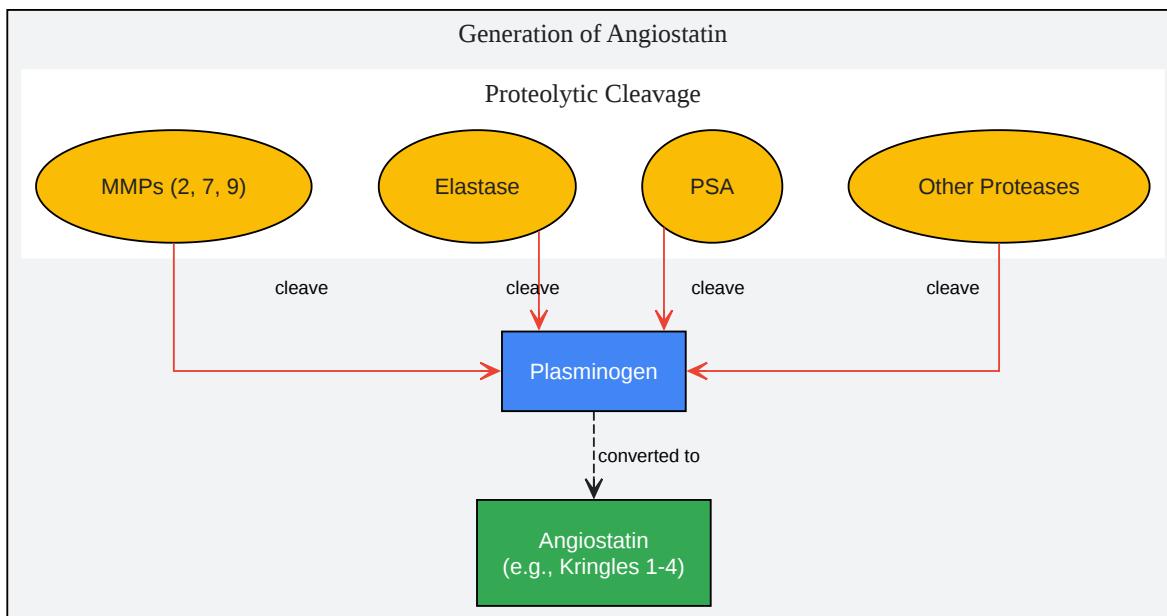
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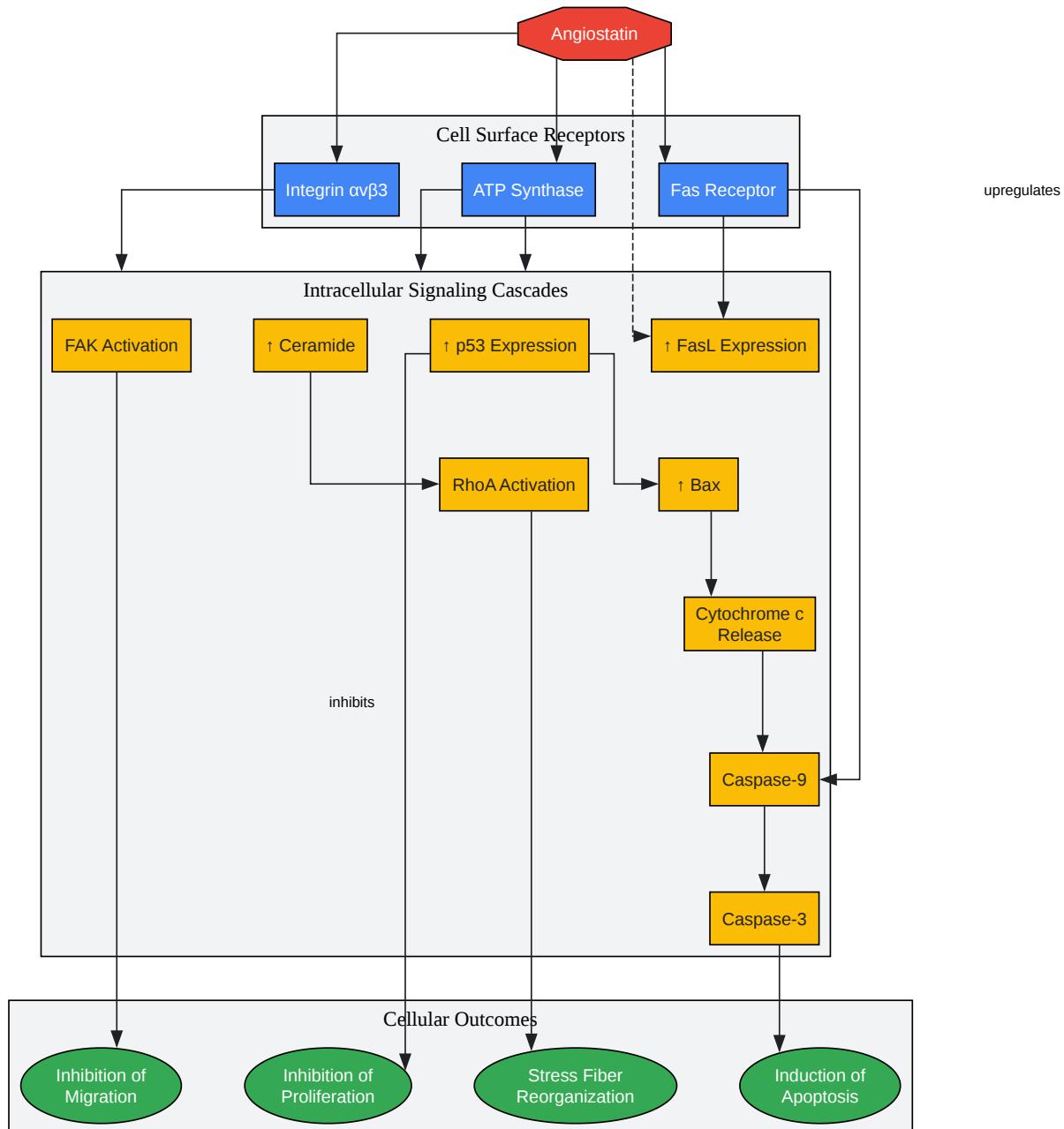
Audience: Researchers, scientists, and drug development professionals.

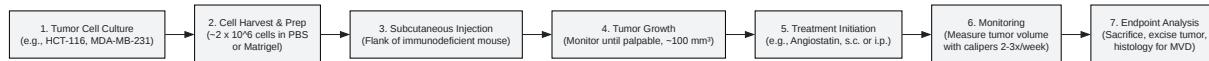
Abstract: **Angiostatin**, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis. Its ability to suppress neovascularization has made it a focal point of cancer research and therapeutic development. This document provides a detailed technical overview of **Angiostatin**'s core mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling pathways. Through a multi-pronged approach involving direct effects on endothelial cells and modulation of the tumor microenvironment, **Angiostatin** serves as a critical regulator of vascular homeostasis and a promising agent in anti-angiogenic therapy.

Molecular Profile and Generation

Angiostatin is not a unique gene product but rather an internal fragment of plasminogen, a protein involved in the fibrinolytic system.^[1] It typically comprises the first four N-terminal kringle domains (K1-4) of plasminogen, resulting in a protein of approximately 38 kDa.^[2] However, various forms exist, containing different combinations of the five kringle domains (e.g., K1-3, K1-5), which may exhibit variations in potency.^{[3][4]} The generation of **Angiostatin** from its inactive precursor, plasminogen, is a critical proteolytic event mediated by several enzymes, including matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, elastase, and prostate-specific antigen (PSA).^[5] This conversion is a key step in the "angiogenic switch," regulating the balance between pro- and anti-angiogenic factors.







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